molecular formula C12H12N2O2 B1353219 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid CAS No. 18390-13-1

1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid

Cat. No.: B1353219
CAS No.: 18390-13-1
M. Wt: 216.24 g/mol
InChI Key: MIKTXSBXZZWMOD-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrido[1,2-a]benzimidazoles, which are known for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid typically involves the condensation of o-phenylenediamine with various aldehydes or ketones, followed by cyclization reactions. One common method includes the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate under acidic conditions . Another approach involves the use of carbondisulphide in an alkaline alcoholic solution . These reactions generally require controlled temperatures and specific catalysts to achieve high yields.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the overall efficiency of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit enhanced or altered biological activities. For example, halogenated derivatives have shown increased antibacterial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid is unique due to its specific structural features, which contribute to its distinct biological activities. The presence of the tetrahydro ring and carboxylic acid group enhances its solubility and ability to interact with various biological targets, making it a promising candidate for drug development .

Properties

IUPAC Name

1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-12(16)8-4-5-10-9(7-8)13-11-3-1-2-6-14(10)11/h4-5,7H,1-3,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKTXSBXZZWMOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC3=C2C=CC(=C3)C(=O)O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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